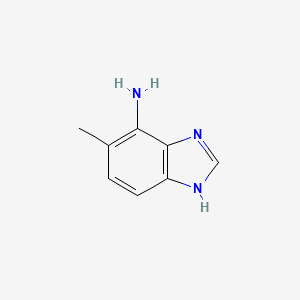

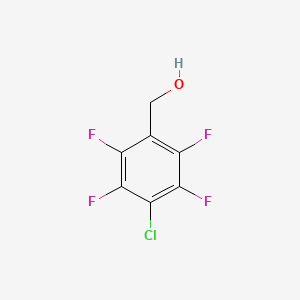

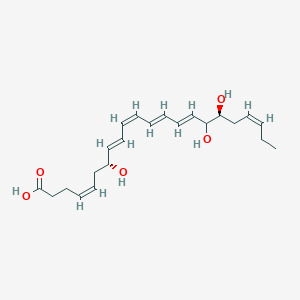

![molecular formula C13H18N2O B1612707 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 859850-88-7](/img/structure/B1612707.png)

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Vue d'ensemble

Description

“3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” is a chemical compound with the molecular formula C13H18N2O . It is used in laboratory chemicals . It can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification .

Molecular Structure Analysis

The molecular weight of “3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” is 218.3 g/mol . The InChI Key, which is a unique identifier for chemical substances, is DJJFKXUSAXIMLS-UHFFFAOYSA-N .Applications De Recherche Scientifique

Anticholinesterase Activity

- Scientific Field : Biochemistry

- Application Summary : This compound has been used in the synthesis of chromen-4-ones, which have been studied for their inhibitory activity against butyrylcholinesterase .

- Methods of Application : A procedure has been developed and optimized for the synthesis of these chromen-4-ones (as dihydrochlorides) by an unusual version of the Morita–Baylis–Hillman reaction .

- Results : A number of the title compounds with various substituents in the chromene fragment and their deamination products have been synthesized, and their inhibitory activity against butyrylcholinesterase has been studied .

Antifungal Activity

- Scientific Field : Pharmacology

- Application Summary : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

- Results : The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

Antibacterial Activity

- Scientific Field : Microbiology

- Application Summary : The compound has been used in the synthesis of chrome-2-one derivatives, which have been studied for their antibacterial activity .

- Methods of Application : The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) was performed .

- Results : The most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Mycobacterial tRNA Modification

- Scientific Field : Microbiology

- Application Summary : This compound can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification .

- Methods of Application : The compound is used in the synthesis of inhibitors that target the modification of tRNA in mycobacteria .

- Results : The application of this compound in the development of these inhibitors can potentially lead to new treatments for diseases caused by mycobacteria .

Alzheimer’s Disease Treatment

- Scientific Field : Neurology

- Application Summary : It can be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .

- Methods of Application : The compound is used in the synthesis of flavones, a class of compounds known for their diverse biological activities .

- Results : The synthesized flavones have shown potential in the treatment of Alzheimer’s disease .

Synthesis of Substituted Aniline Products

- Scientific Field : Organic Chemistry

- Application Summary : This compound is an important organic building block to synthesize substituted aniline products .

- Methods of Application : The compound is used in the synthesis of various substituted aniline products .

- Results : The synthesized aniline products have shown potential in various chemical reactions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin burns, eye damage, and could be harmful if swallowed . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Orientations Futures

The future directions of “3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” could involve its use in the development of inhibitors targeting mycobacterial tRNA modification . It could also be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .

Propriétés

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-5-7-15(8-6-14)10-12-3-2-4-13(9-12)11-16/h2-4,9,11H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYYCUZQPBFXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594531 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |

CAS RN |

859850-88-7 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

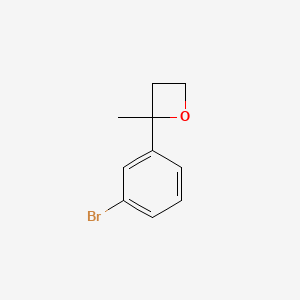

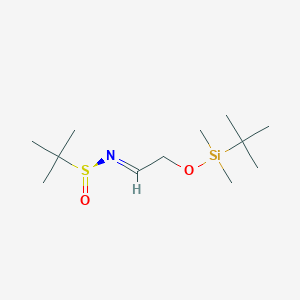

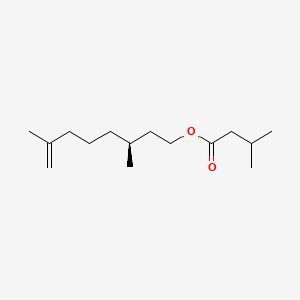

![Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-](/img/structure/B1612631.png)

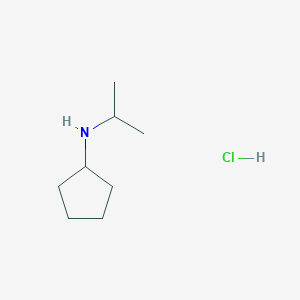

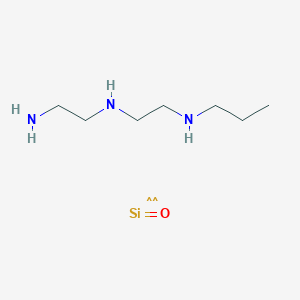

![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)

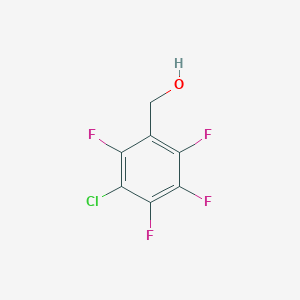

![Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate](/img/structure/B1612647.png)